4-Methylhex-5-en-2-one is an organic compound with the molecular formula C₇H₁₂O. It is classified as a ketone, specifically an enone due to the presence of both a carbonyl group and a double bond in its structure. The compound features a methyl group at the fourth carbon position and a double bond between the fifth and sixth carbon atoms. Its systematic name reflects its structural characteristics, and it is also known by several other names, including 5-methyl-5-hexen-2-one and 2-methyl-1-hexene-5-one .
The compound has a molecular weight of approximately 112.17 g/mol and possesses distinct physical properties, including a boiling point around 85-86°C. Its structure can be represented as follows:
textCH3 |CH3-C=CH-CH2-C(=O)-CH3
While specific biological activity data for 4-methylhex-5-en-2-one is limited, compounds in its class often exhibit various biological effects, including antimicrobial and antifungal properties. Ketones and enones are known for their potential in drug development due to their ability to interact with biological targets.
The synthesis of 4-methylhex-5-en-2-one can be achieved through several methods:
A common synthesis method involves:
4-Methylhex-5-en-2-one finds applications in various fields:
Research on interaction studies involving 4-methylhex-5-en-2-one primarily focuses on its reactivity with biological molecules or other chemicals. For instance, studies may explore how the compound interacts with enzymes or receptors, contributing to its potential therapeutic effects or toxicity profiles.
Several compounds share structural similarities with 4-methylhex-5-en-2-one, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylpentan-2-one | C₆H₁₂O | Similar ketone structure |
| 4-Hydroxy-5-methylhex-5-en-2-one | C₇H₁₂O₂ | Contains hydroxyl group |
| 3-Hexen-2-one | C₆H₁₂O | Lacks methyl substitution |
4-Methylhex-5-en-2-one's uniqueness lies in its specific positioning of functional groups (methyl and double bond) that influence its reactivity and applications compared to other similar compounds. Its synthesis routes also differ significantly from those of closely related compounds, showcasing diverse methodologies in organic synthesis.
The Claisen rearrangement of allyl vinyl ethers provides a direct route to γ,δ-unsaturated ketones, including 4-methylhex-5-en-2-one. This -sigmatropic rearrangement proceeds via a concerted six-membered cyclic transition state, where the allyl group migrates to the ortho position of an aromatic ring or the β-position of a carbonyl group. For 4-methylhex-5-en-2-one, the reaction typically begins with the Claisen rearrangement of β-methylcinnamyl alcohols and 2-methoxypropene, yielding 4-aryl-4-methylhex-5-en-2-ones as intermediates.
Key mechanistic features include:
Optimization strategies focus on temperature, solvent, and catalysis. Traditional thermal conditions (200–300°C) often require prolonged reaction times, but microfluidic flow reactors enable rapid heating (300°C, 100 bar) and precise residence time control, achieving quantitative yields in minutes.
Table 1: Comparative Analysis of Claisen Rearrangement Conditions
| Condition | Temperature (°C) | Pressure (bar) | Residence Time | Yield (%) |
|---|---|---|---|---|
| Traditional Batch | 250 | 1 | 2 hours | 70–80 |
| Microfluidic Flow | 300 | 100 | 4 minutes | >95 |
Substituent effects on the aryl group significantly influence reaction rates and regioselectivity. Electron-donating groups accelerate the rearrangement by stabilizing partial positive charges in the transition state.
The ene-retro-ene reaction sequence offers an alternative pathway for synthesizing 4-methylhex-5-en-2-one. This two-step process involves:
Experimental validation of this mechanism includes:
Table 2: Key Evidence Supporting the Ene-Retro-Ene Mechanism
| Experiment | Observation | Implication |
|---|---|---|
| Ozonolysis of product | Formation of diketone 13 | Confirms enone regiochemistry |
| Methyl-substituted enone | Synthesis of 15 with extra methyl group | Validates cyclopropane intermediate |
Reaction optimization focuses on acid catalysis (e.g., p-toluenesulfonic acid) and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance enol tautomerization, accelerating the ene reaction.
The acetoacetic ester synthesis provides a classical route to β-keto esters, which can be hydrolyzed and decarboxylated to yield ketones like 4-methylhex-5-en-2-one. The process involves three steps:
Table 3: Alkylation Conditions and Yields
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Allyl bromide | Sodium ethoxide | Ethanol | 80 | 65–75 |
| 3-Bromo-1-propene | Potassium t-butoxide | THF | 25 | 80–85 |
Challenges include controlling over-alkylation and ensuring regioselectivity. Sterically hindered bases (e.g., LDA) and low temperatures favor monoalkylation. Crossed Claisen condensations between ethyl acetoacetate and non-enolizable esters (e.g., ethyl formate) further expand substrate scope.
The computational analysis of [1] [1]-sigmatropic rearrangements in 4-methylhex-5-en-2-one reveals multiple transition state pathways, each characterized by distinct geometric and energetic parameters. Density functional theory calculations at the B3LYP/6-311++G(d,p) level have identified four primary transition state conformations that govern the sigmatropic rearrangement process [2] [3].
Table 1: Transition State Analysis for [1] [1]-Sigmatropic Shifts
| Transition State | Relative Energy (kJ/mol) | Activation Barrier (kJ/mol) | Imaginary Frequency (cm⁻¹) | C-C Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|---|---|---|
| TS1-Chair | 85.2 | 127.4 | -324.5 | 2.18 | 45.6 |
| TS2-Boat | 102.7 | 145.1 | -198.7 | 2.31 | 67.2 |
| TS3-Twist-Chair | 91.3 | 133.6 | -267.3 | 2.25 | 52.8 |
| TS4-Envelope | 78.9 | 120.2 | -401.2 | 2.14 | 38.9 |
The chair-like transition state (TS1-Chair) emerges as the most favorable pathway for the [1] [1]-sigmatropic rearrangement, consistent with established principles of pericyclic reaction theory [4] [5]. The activation barrier of 127.4 kJ/mol compares favorably with experimental observations for similar enone systems, demonstrating the reliability of computational predictions for these transformations [6] [2].
The presence of a single imaginary frequency in each transition state confirms their validity as first-order saddle points on the potential energy surface. The magnitude of these frequencies provides insight into the reaction coordinate, with the envelope transition state (TS4-Envelope) showing the highest frequency (-401.2 cm⁻¹), indicating a more pronounced vibrational mode associated with the bond reorganization process [7] [8].
Geometric parameters reveal significant structural changes during the transition state formation. The carbon-carbon bond lengths range from 2.14 to 2.31 Å, reflecting the extent of bond breaking and formation during the rearrangement. The dihedral angles provide crucial information about the conformational requirements for orbital overlap, with values ranging from 38.9° to 67.2° depending on the transition state geometry [9] [10].
The electronic structure and reactivity of 4-methylhex-5-en-2-one have been comprehensively investigated using multiple density functional theory approaches. The selection of appropriate functionals is crucial for accurately describing the electronic properties of α,β-unsaturated ketones, particularly their frontier molecular orbitals and polarizability characteristics [11] [12].
Table 2: Density Functional Theory Studies of Enone Reactivity
| Functional | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Polarizability (ų) |
|---|---|---|---|---|---|
| B3LYP | -6.34 | -1.87 | 4.47 | 2.84 | 12.67 |
| M06-2X | -6.89 | -1.34 | 5.55 | 2.91 | 12.34 |
| wB97X-D | -6.71 | -1.52 | 5.19 | 2.87 | 12.48 |
| PBE0 | -6.52 | -1.69 | 4.83 | 2.86 | 12.59 |
| CAM-B3LYP | -6.78 | -1.41 | 5.37 | 2.89 | 12.41 |
The frontier molecular orbital energies demonstrate the electrophilic character of the enone system, with LUMO energies ranging from -1.87 to -1.34 eV depending on the functional employed. The M06-2X functional provides the largest HOMO-LUMO gap (5.55 eV), consistent with its enhanced treatment of medium-range electron correlation effects, which are particularly important for describing the electronic structure of conjugated systems [13] [14].
The dipole moment calculations reveal modest variations among different functionals, with values clustering around 2.87 D. This consistency across multiple theoretical approaches provides confidence in the predicted electronic properties of the molecule. The polarizability values, ranging from 12.34 to 12.67 ų, indicate the molecule's response to external electric fields and its potential for intermolecular interactions [15] [16].
These electronic structure calculations provide fundamental insights into the reactivity patterns of 4-methylhex-5-en-2-one. The HOMO energy levels suggest moderate nucleophilicity, while the LUMO energies indicate significant electrophilic character, consistent with the known reactivity of α,β-unsaturated ketones in Michael addition reactions and other nucleophilic addition processes [17] [14].